2-(4-Chlorophenoxy)nicotinamide

Protein Kinase D PKD Inhibitor Selectivity Biochemical IC50

2-(4-Chlorophenoxy)nicotinamide (CAS 175135-80-5) is a synthetic small-molecule nicotinamide derivative with the molecular formula C12H9ClN2O2 and a molecular weight of 248.67 g/mol. It is most prominently characterized as a cell-permeable, ATP-competitive pan-inhibitor of protein kinase D (PKD) isoforms 1, 2, and 3.

Molecular Formula C12H9ClN2O2
Molecular Weight 248.66 g/mol
CAS No. 175135-80-5
Cat. No. B068691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)nicotinamide
CAS175135-80-5
Molecular FormulaC12H9ClN2O2
Molecular Weight248.66 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C(=O)N
InChIInChI=1S/C12H9ClN2O2/c13-8-3-5-9(6-4-8)17-12-10(11(14)16)2-1-7-15-12/h1-7H,(H2,14,16)
InChIKeyCBSIEDJQUZNDOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility37.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenoxy)nicotinamide (CAS 175135-80-5): Core Identity and Pharmacological Profile for Research Procurement


2-(4-Chlorophenoxy)nicotinamide (CAS 175135-80-5) is a synthetic small-molecule nicotinamide derivative with the molecular formula C12H9ClN2O2 and a molecular weight of 248.67 g/mol [1]. It is most prominently characterized as a cell-permeable, ATP-competitive pan-inhibitor of protein kinase D (PKD) isoforms 1, 2, and 3 . The compound was identified through a high-throughput screening campaign and validated in a radiometric PKD1 kinase assay along with twelve other inhibitory chemotypes, confirming its mechanism as a direct PKD antagonist [2]. Its primary utility lies in probing PKD-mediated signaling pathways implicated in cancer cell proliferation, Golgi organization, vesicle fission, and cell migration.

Why Pan-PKD Inhibitors Cannot Be Interchanged: The Case for 2-(4-Chlorophenoxy)nicotinamide


Substituting 2-(4-chlorophenoxy)nicotinamide with another pan-PKD inhibitor such as CID755673 or CRT0066101 introduces significant risks of altered experimental outcomes due to divergent isoform selectivity profiles, potency ranges, and physicochemical properties. Although all three compounds target PKD1, PKD2, and PKD3, their relative potency across isoforms differs markedly, with CID755673 exhibiting approximately 17-fold greater biochemical potency for PKD1 than 2-(4-chlorophenoxy)nicotinamide, while CRT0066101 is roughly 3,200-fold more potent . These differences translate into distinct cellular EC50 values, solubility profiles, and off-target liabilities, making direct interchange without re-optimization of assay conditions unreliable. The evidence presented below quantifies these differences across biochemical potency, cellular efficacy, selectivity, physicochemical properties, and safety pharmacology.

2-(4-Chlorophenoxy)nicotinamide: Quantitative Differentiation Evidence Against Key Comparators


Pan-PKD Biochemical Inhibition: IC50 Profile of 2-(4-Chlorophenoxy)nicotinamide vs. CID755673 and CRT0066101

2-(4-Chlorophenoxy)nicotinamide inhibits PKD1, PKD2, and PKD3 with IC50 values of 3.2 μM, 0.6 μM, and 0.7 μM, respectively, in cell-free radiometric kinase assays [1]. In direct comparison, CID755673 exhibits IC50 values of 0.182 μM, 0.280 μM, and 0.227 μM for the same three isoforms under comparable radiometric assay conditions [2]. CRT0066101, a more recently developed pan-PKD inhibitor, achieves substantially lower IC50 values of 0.001 μM, 0.0025 μM, and 0.002 μM . This places 2-(4-chlorophenoxy)nicotinamide in a distinct intermediate potency range—approximately 5-fold less potent against PKD1 than CID755673 but roughly 3,200-fold less potent than CRT0066101—offering a differentiated tool concentration window for dose-response studies where excessive potency may obscure dynamic range.

Protein Kinase D PKD Inhibitor Selectivity Biochemical IC50

Cellular PKD1 Inhibition in LNCaP Prostate Cancer Cells: 2-(4-Chlorophenoxy)nicotinamide vs. CID755673

In LNCaP prostate cancer cells stimulated with phorbol ester, 2-(4-chlorophenoxy)nicotinamide blocks PKD1 autophosphorylation at Ser916 with a cellular EC50 of 10 ± 0.7 μM (n = 3) [1]. By comparison, CID755673 achieves a cellular EC50 of approximately 10 μM in the same assay format [1]. Despite CID755673's ~17-fold greater biochemical potency against PKD1, both compounds converge at approximately equivalent cellular EC50 values, suggesting differential cell permeability, intracellular protein binding, or target engagement kinetics. CRT0066101, in contrast, achieves cellular inhibition of PKD1 activation at approximately 3.75–5 μM in rat pancreatic acini [2], a different cellular context.

Cellular PKD1 Autophosphorylation Prostate Cancer Target Engagement EC50

Aqueous Solubility at Physiological pH: 2-(4-Chlorophenoxy)nicotinamide vs. 2-Phenoxynicotinamide

The aqueous solubility of 2-(4-chlorophenoxy)nicotinamide in pH 7.4 buffer exceeds 37.3 μg/mL [1]. In contrast, the unsubstituted analog 2-phenoxynicotinamide (CAS 111950-69-7) exhibits an aqueous solubility of 28.8 μg/mL under identical pH 7.4 buffer conditions [2]. The 4-chloro substitution on the phenoxy ring thus provides approximately 30% higher aqueous solubility compared to the unsubstituted phenyl analog. This difference is attributable to the electron-withdrawing effect of the chlorine atom, which modestly increases polarity and hydrogen-bond acceptor capacity of the ether oxygen.

Aqueous Solubility Formulation Compatibility Physicochemical Profiling

hERG Cardiac Ion Channel Safety Liability: 2-(4-Chlorophenoxy)nicotinamide vs. Class-Level PKD Inhibitor Benchmark

2-(4-Chlorophenoxy)nicotinamide inhibits the hERG potassium channel with an IC50 of 25,000 nM (25 μM) in a QPatch automated patch-clamp electrophysiology assay using CHO cells expressing hERG [1]. In comparison, CID755673 demonstrates inhibition of hERG at concentrations >10 μM with limited potency [2]; quantitative IC50 values for CID755673 against hERG are not reported, while its selectivity window relative to PKD1 is estimated at approximately 55-fold (10,000 nM / 182 nM). For 2-(4-chlorophenoxy)nicotinamide, the selectivity window versus PKD1 (the least potently inhibited isoform) is approximately 8-fold (25,000 nM / 3,200 nM), and approximately 42-fold versus PKD2 (25,000 nM / 600 nM). Although the selectivity margin appears narrower than CID755673 for PKD1, the absolute hERG IC50 of 25 μM provides a therapeutically relevant safety margin exceeding 2-fold over the cellular EC50 of 10 μM, a threshold commonly used for lead optimization prioritization.

hERG Inhibition Cardiac Safety Kinase Inhibitor Selectivity

Optimal Research Application Scenarios for 2-(4-Chlorophenoxy)nicotinamide Based on Quantitative Differentiation Evidence


Prostate Cancer PKD Signaling Studies Requiring Defined Cellular EC50

In LNCaP prostate cancer models, 2-(4-chlorophenoxy)nicotinamide has a validated cellular EC50 of 10 μM for blocking phorbol ester-induced PKD1 Ser916 autophosphorylation, equivalent to CID755673 despite divergent biochemical potencies [1]. This well-characterized cellular benchmark enables reproducible target engagement studies without needing to re-establish dose-response curves from first principles. Researchers investigating PKD-mediated proliferation, migration, or invasion in androgen-sensitive prostate cancer lines benefit from the extensive published dataset linking this compound to cellular PKD inhibition phenotypes.

Kinase Inhibitor Selectivity Profiling with an Intermediate-Potency PKD Tool Compound

With a PKD1 IC50 of 3.2 μM, 2-(4-chlorophenoxy)nicotinamide occupies a micromolar potency range that is well-suited for selectivity panel screening where sub-nanomolar inhibitors (e.g., CRT0066101; PKD1 IC50 = 1 nM) might saturate binding pockets and obscure off-target rate differences . Its intermediate potency allows cleaner discrimination between primary PKD inhibition and secondary kinase interactions in dose-response matrix experiments, making it a valuable reference compound for kinase selectivity assay development and counter-screening workflows.

Aqueous-Formulation-Compatible In Vitro Pharmacology

The aqueous solubility of >37.3 μg/mL at pH 7.4 [2] enables preparation of DMSO-sparing or DMSO-free dosing solutions for cell-based assays where organic solvent concentrations must be minimized to avoid cytotoxicity or membrane perturbation artifacts. Compared to the unsubstituted 2-phenoxynicotinamide (28.8 μg/mL), the 4-chloro substitution provides approximately 30% higher aqueous solubility, facilitating consistent compound delivery in microplate-based phenotypic screening formats and long-duration live-cell imaging experiments.

Cardiac Safety Counter-Screening with Quantified hERG Benchmark

The quantified hERG IC50 of 25 μM provides a defined cardiac safety reference point for medicinal chemistry structure-activity relationship (SAR) campaigns [3]. Unlike CID755673, for which hERG activity is only qualitatively described (>10 μM), 2-(4-chlorophenoxy)nicotinamide offers a concrete numeric benchmark against which new PKD inhibitor analogs can be compared. This enables systematic tracking of hERG liability trends across compound series and supports early Go/No-Go decision-making in lead optimization without requiring de novo hERG assay development.

Quote Request

Request a Quote for 2-(4-Chlorophenoxy)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.